6-Amino-3-chloro-2-fluorobenzonitrile CAS number and properties
6-Amino-3-chloro-2-fluorobenzonitrile CAS number and properties
An In-Depth Technical Guide to 6-Amino-3-chloro-2-fluorobenzonitrile
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. Within this context, 6-Amino-3-chloro-2-fluorobenzonitrile emerges as a significant building block, offering a unique combination of reactive functional groups and electronic properties. This technical guide provides a comprehensive overview of its chemical identity, properties, and its role as a valuable intermediate in the synthesis of complex pharmaceutical agents.
Chemical Identity and Physicochemical Properties
CAS Number: 1000577-64-9[1]
6-Amino-3-chloro-2-fluorobenzonitrile is a substituted aromatic compound featuring an amino group, a chloro group, a fluoro group, and a nitrile group. This distinct arrangement of substituents on the benzene ring imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of 6-Amino-3-chloro-2-fluorobenzonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFN₂ | N/A |
| Molecular Weight | 172.58 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |
Note: Experimental values for properties such as melting point, boiling point, and detailed solubility are not consistently reported across public domains and should be determined empirically.
The Strategic Importance in Medicinal Chemistry
The structural motifs present in 6-Amino-3-chloro-2-fluorobenzonitrile are of significant interest to researchers in drug development.
The Role of Fluorine
The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Its high electronegativity can also influence the acidity or basicity of nearby functional groups and contribute to stronger binding interactions with target proteins.[2]
The Versatility of the Benzonitrile Scaffold
The benzonitrile group is a common pharmacophore in many approved drugs.[3] The nitrile moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding with biological targets.[3] Furthermore, the aromatic ring provides a scaffold for the spatial arrangement of other functional groups to optimize target engagement.
Synthetic Utility
The amino group serves as a key handle for a variety of chemical transformations, including amide bond formation, diazotization reactions, and the construction of heterocyclic rings. This versatility allows for the elaboration of the core structure into a diverse range of more complex molecules.
Synthesis and Reactivity
The reactivity of 6-Amino-3-chloro-2-fluorobenzonitrile is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring is susceptible to further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.
Diagram 1: Potential Synthetic Pathway Logic
Caption: A generalized synthetic logic for substituted aminobenzonitriles.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 6-Amino-3-chloro-2-fluorobenzonitrile, the following are predicted characteristic spectroscopic features based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of all four substituents.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will provide valuable information about the electronic environment of the ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl and C-F stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of small molecules such as HCN.
Applications in Drug Discovery
While specific examples of drug candidates derived directly from 6-Amino-3-chloro-2-fluorobenzonitrile are not prominent in the public literature, its structural features make it an attractive starting material for the synthesis of various classes of biologically active molecules. The aminobenzonitrile core is found in a number of kinase inhibitors and other targeted therapies.[3] The unique substitution pattern of this molecule offers the potential to create novel intellectual property in the development of new therapeutics.
Diagram 2: Workflow for Utilizing 6-Amino-3-chloro-2-fluorobenzonitrile in Drug Discovery
Caption: A typical workflow for the use of a building block in a drug discovery program.
Safety and Handling
As with any chemical intermediate, 6-Amino-3-chloro-2-fluorobenzonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
6-Amino-3-chloro-2-fluorobenzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides a rich platform for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While specific experimental data for this compound is not widely available, its structural features suggest significant potential for its application in the development of novel therapeutics. Further research and publication of its detailed properties and reactivity will undoubtedly facilitate its broader use in the scientific community.
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